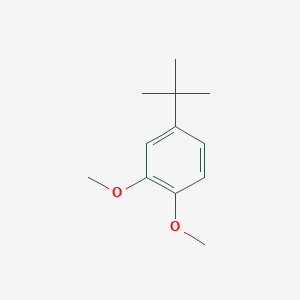

4-Tert-butyl-1,2-dimethoxybenzene

Description

Contextual Significance of Substituted Dimethoxybenzenes in Organic Chemistry

Substituted dimethoxybenzenes are a class of organic compounds derived from benzene (B151609) by the substitution of two methoxy (B1213986) groups (-OCH₃) and at least one other functional group. wikipedia.org These compounds, including the three structural isomers of dimethoxybenzene (1,2-, 1,3-, and 1,4-dimethoxybenzene), serve as foundational structures in organic synthesis. wikipedia.org The methoxy groups are activating, ortho-, para-directing groups in electrophilic aromatic substitution reactions, meaning they increase the reactivity of the benzene ring and direct incoming electrophiles to specific positions. masterorganicchemistry.com

The presence and position of these methoxy groups, along with other substituents, significantly influence the molecule's electronic and steric properties. numberanalytics.com This, in turn, dictates its reactivity and potential applications. For instance, the position of substitution on the benzene ring can affect the outcome of reactions like iodination. researchgate.net Substituted dimethoxybenzenes are utilized as intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals and agrochemicals. numberanalytics.com

Research Landscape and Emerging Areas of Investigation for Aromatic Ethers

The study of aromatic ethers has a long history, but recent advancements have focused on developing more efficient and environmentally friendly synthetic methods. numberanalytics.comnumberanalytics.com Key emerging trends in the research of aromatic ethers include:

Green Chemistry: A growing area of focus is the development of sustainable reaction conditions to minimize environmental impact. numberanalytics.com This includes exploring solvent-free reaction conditions. researchgate.net

Catalysis: The use of transition metal catalysts is enabling new cross-coupling reactions, enhancing the efficiency and selectivity of aromatic ether synthesis. numberanalytics.com Research is also active in developing more efficient and sustainable catalysts. numberanalytics.com

Novel Applications: Aromatic ethers are being explored for their potential in new fields such as energy storage and biotechnology. numberanalytics.com In materials science, they are used in the synthesis of polymers and liquid crystals. numberanalytics.com

Biomass Valorization: Significant research is being conducted on the cleavage of ether bonds in lignin, a complex aromatic polymer, to produce valuable chemicals from renewable biomass sources. bohrium.comresearchgate.net

Detailed Research Findings

The synthesis of 4-tert-butyl-1,2-dimethoxybenzene is often achieved through a Friedel-Crafts alkylation reaction. chemicalbook.com A common method involves reacting 1,2-dimethoxybenzene (B1683551) with tert-butanol (B103910) in the presence of a suitable acid catalyst, such as silica (B1680970) gel supported sodium hydrogen sulfate (B86663). chemicalbook.com The tert-butyl group, being bulky, introduces significant steric hindrance, which can influence subsequent reactions on the aromatic ring. masterorganicchemistry.com

In the context of redox shuttle molecules for lithium-ion batteries, this compound has been investigated as a potential candidate. researchgate.net Its electrochemical properties, specifically its oxidation potential, are crucial for this application. The anodic oxidation of substituted dimethoxybenzenes has been a subject of study to understand their electrochemical behavior. researchgate.net

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₈O₂ alfa-chemistry.com |

| Molecular Weight | 194.27 g/mol guidechem.com |

| CAS Number | 41280-64-2 guidechem.com |

| Appearance | Liquid |

| Topological Polar Surface Area | 18.5 Ų guidechem.com |

| Hydrogen Bond Acceptor Count | 2 guidechem.com |

| Rotatable Bond Count | 3 guidechem.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

41280-64-2 |

|---|---|

Molecular Formula |

C12H18O2 |

Molecular Weight |

194.27g/mol |

IUPAC Name |

4-tert-butyl-1,2-dimethoxybenzene |

InChI |

InChI=1S/C12H18O2/c1-12(2,3)9-6-7-10(13-4)11(8-9)14-5/h6-8H,1-5H3 |

InChI Key |

FSWSUKGIUZLXKK-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC(=C(C=C1)OC)OC |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)OC)OC |

Origin of Product |

United States |

Synthetic Methodologies for 4 Tert Butyl 1,2 Dimethoxybenzene

Established Synthetic Routes and Reaction Pathways

The primary and most well-documented synthetic route to 4-tert-butyl-1,2-dimethoxybenzene is the Friedel-Crafts alkylation of 1,2-dimethoxybenzene (B1683551). nih.gov This classic reaction of organic chemistry allows for the formation of an alkyl-substituted benzene (B151609) derivative from an alkyl halide or alcohol in the presence of a catalyst. nih.govlibretexts.org

A common laboratory and industrial synthesis involves the reaction of 1,2-dimethoxybenzene with tert-butanol (B103910) in the presence of an acid catalyst. mercer.edugrabmyessay.com This method is favored due to the ready availability and lower toxicity of tert-butanol compared to alkyl halides. nih.gov The reaction is a prime example of an electrophilic aromatic substitution (EAS) reaction. grabmyessay.com

The synthesis of this compound via Friedel-Crafts alkylation proceeds through a well-understood three-step electrophilic aromatic substitution mechanism. byjus.combyjus.com

Friedel-Crafts Alkylation of 1,2-Dimethoxybenzene with tert-Butanol

Electrophilic Aromatic Substitution (EAS) Mechanism

Carbocation Generation and Electrophile Formation

The initial step of the reaction involves the formation of a highly electrophilic tert-butyl carbocation. edubirdie.comchegg.com In the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄), the hydroxyl group of tert-butanol is protonated. edubirdie.com This protonation creates a good leaving group, water (H₂O), which subsequently departs, leaving behind a stable tertiary carbocation. edubirdie.comchegg.com

Arenium Ion (σ-Complex) Formation

The electron-rich π system of the 1,2-dimethoxybenzene ring acts as a nucleophile and attacks the electrophilic tert-butyl carbocation. studycorgi.com This attack results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex. byjus.combyjus.com In this intermediate, the aromaticity of the benzene ring is temporarily disrupted, and the positive charge is delocalized across the other carbon atoms of the ring through resonance. byjus.combyjus.com The methoxy (B1213986) groups on the benzene ring are activating and ortho-, para-directing, meaning they increase the electron density of the ring and direct the incoming electrophile to the positions ortho and para to them. umkc.edu

Proton Abstraction and Aromatization

In the final step of the mechanism, a weak base, often the conjugate base of the acid catalyst (e.g., HSO₄⁻) or a water molecule, abstracts a proton from the sp³-hybridized carbon atom of the arenium ion that is bonded to the new tert-butyl group. byjus.combyjus.com The electrons from the carbon-hydrogen bond then move to restore the aromatic π system of the benzene ring. studycorgi.com This regenerates the aromaticity and yields the final product, this compound.

The choice of catalyst and reaction conditions plays a crucial role in the efficiency and selectivity of the Friedel-Crafts alkylation of 1,2-dimethoxybenzene. While strong protic acids like sulfuric acid are commonly used, a variety of other catalytic systems have been explored to optimize the synthesis. mercer.educhemijournal.com These include Lewis acids and solid acid catalysts. chemijournal.comorganic-chemistry.org

Research has shown that solid acid catalysts, such as silica (B1680970) gel supported sodium hydrogen sulfate (B86663), can effectively catalyze the reaction, offering advantages like easier separation from the reaction mixture and potential for reuse. chemicalbook.com Other solid acid catalysts that have been investigated for similar alkylation reactions include zeolites (H-Y, H-beta), Nafion/silica, and various metal oxides. nih.gov The optimization of reaction parameters such as temperature, reaction time, and the molar ratio of reactants is essential to maximize the yield of the desired product and minimize the formation of byproducts. chemijournal.com

Below is a table summarizing various catalytic systems and their performance in the alkylation of veratrole or similar aromatic compounds.

| Catalyst System | Alkylating Agent | Substrate | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Silica gel supported NaHSO₄ | tert-Butanol | 1,2-Dimethoxybenzene | 1,2-Dichloroethane | 80 | 8 | - | chemicalbook.com |

| Sulfuric Acid | tert-Butanol | 1,4-Dimethoxybenzene (B90301) | Acetic Acid | Room Temp | 0.25 | - | umkc.edu |

| Iron (III) triflate | Cinnamic acid ester | 1,2-Dimethoxybenzene | 1,2-Dichloroethane | 85 | - | 78 | royalsocietypublishing.org |

| H-Y Zeolite | Benzyl alcohol | p-Xylene | - | 120 | - | - | nih.gov |

| Montmorillonite K-10 | Benzoic anhydride | Veratrole | - | 90 | 2 | 89.3 | researchgate.net |

| WOx/ZrO2 | tert-Butyl alcohol | Catechol | - | 140 | 0.5 | 99 | researchgate.net |

| 12-Tungstophosphoric acid/ZrO₂ | tert-Butanol | p-Cresol | - | - | - | - | mdpi.com |

Table 1: Catalytic Systems for Friedel-Crafts Alkylation

Catalytic Systems and Reagent Optimization

Strong Brønsted Acids (e.g., Sulfuric Acid, Fuming Sulfuric Acid)

Strong Brønsted acids are frequently employed to catalyze the Friedel-Crafts alkylation of dimethoxybenzenes. beilstein-journals.org In this method, an alcohol, such as tert-butanol, is protonated by the acid, which then eliminates water to form a stable tertiary carbocation (the tert-butyl cation). mnstate.edumnstate.edusmolecule.com This electrophile then attacks the electron-rich aromatic ring of 1,2-dimethoxybenzene.

Concentrated sulfuric acid is a common choice for this transformation. grabmyessay.comchegg.com The reaction is typically performed by mixing 1,2-dimethoxybenzene and tert-butyl alcohol, often in a solvent like acetic acid, and then slowly adding chilled concentrated sulfuric acid while maintaining a low temperature with an ice bath. grabmyessay.commercer.edu This temperature control is critical to manage the exothermic nature of the reaction. smolecule.com Fuming sulfuric acid (oleum), which contains dissolved sulfur trioxide, can also be used and may result in higher yields compared to concentrated sulfuric acid alone. rsc.orgrsc.org For instance, the synthesis of the related compound 4-tert-butylbenzenesulfonic acid utilizes fuming sulfuric acid to achieve sulfonation. prepchem.com

Heterogeneous Catalysts (e.g., Silica Gel Supported Sodium Hydrogen Sulfate)

To circumvent issues associated with strong, corrosive liquid acids, heterogeneous catalysts have been developed. These solid acid catalysts are easily separated from the reaction mixture, simplifying purification and reducing waste. For the synthesis of this compound, silica gel supported sodium hydrogen sulfate (NaHSO₄/SiO₂) has proven effective. chemicalbook.com In a typical procedure, 1,2-dimethoxybenzene is reacted with tert-butanol in the presence of this catalyst. chemicalbook.com This method represents a Friedel-Crafts type alkylation that can be performed under relatively mild conditions. chemicalbook.com

Other solid acid catalysts, such as zeolites (e.g., H-Y and H-BEA), have been shown to be efficient in the acylation and benzoylation of 1,2-dimethoxybenzene, suggesting their potential applicability in alkylation reactions as well. iitm.ac.inresearchgate.net These materials offer shape-selective properties that can influence product distribution. researchgate.net

Solvent Effects and Reaction Conditions (e.g., Acetic Acid, Dichloromethane)

The choice of solvent and reaction conditions plays a pivotal role in the success of the synthesis.

Acetic Acid: Glacial acetic acid is frequently used as a solvent in conjunction with sulfuric acid. mnstate.edugrabmyessay.commercer.edursc.org It serves to dissolve the reactants, and its polar nature can help stabilize the intermediates formed during the reaction.

Dichloromethane (B109758): Dichloromethane is another common solvent, particularly in procedures involving purification or in alternative Friedel-Crafts methods using different catalysts. rsc.orgrsc.org

1,2-Dichloroethane (DCE): This solvent has been specifically used in the synthesis of this compound with a silica gel supported sodium hydrogen sulfate catalyst, with the reaction being conducted at an elevated temperature (80 °C) for several hours. chemicalbook.com

Temperature control is a recurring theme in these syntheses. Reactions involving strong acids like sulfuric acid are typically initiated at low temperatures (0–5 °C) using an ice bath to control the initial exotherm upon acid addition. grabmyessay.comrsc.org The reaction may then be allowed to warm to room temperature to proceed to completion. mnstate.edumercer.edu

The following table summarizes typical reaction conditions for the synthesis of tert-butylated dimethoxybenzenes.

| Catalyst | Alkylating Agent | Solvent | Temperature | Yield | Reference |

| NaHSO₄/SiO₂ | tert-Butanol | 1,2-Dichloroethane | 80 °C | 70% | chemicalbook.com |

| H₂SO₄ | tert-Butyl alcohol | Acetic Acid | 0-25 °C | - | grabmyessay.commercer.edu |

| Fuming H₂SO₄/H₂SO₄ | t-Butyl alcohol | Acetic Acid | 0-20 °C | - | rsc.org |

Alternative Alkylation Approaches (If Applicable to Isomers/Derivatives)

While the use of an alcohol and a Brønsted acid is common, the classic Friedel-Crafts alkylation using an alkyl halide and a Lewis acid is a primary alternative. beilstein-journals.org This would involve reacting 1,2-dimethoxybenzene with tert-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). mercer.edursc.org This approach also generates the tert-butyl cation as the key electrophile.

Furthermore, research into the synthesis of related structures shows that other tertiary alcohols can be used. For example, 1,4-dimethoxybenzene has been alkylated with 2-methyl-2-butanol, demonstrating that the alkylating agent can be varied to introduce different tertiary alkyl groups. iucr.org

Challenges and Strategies in Synthesis

The synthesis of this compound is not without its challenges. The primary difficulties lie in controlling the extent of alkylation and maximizing the efficiency of the reaction.

Control of Monosubstitution versus Polysubstitution

A significant challenge in Friedel-Crafts alkylation is preventing polysubstitution. mnstate.edumnstate.edu The introduction of an alkyl group, which is electron-donating, activates the aromatic ring, making the mono-alkylated product more reactive towards further electrophilic attack than the starting material. grabmyessay.comrsc.org

In the case of 1,2-dimethoxybenzene, the two methoxy groups are strong activating groups, further increasing the ring's nucleophilicity. However, the bulky nature of the tert-butyl group provides considerable steric hindrance. grabmyessay.com After the first tert-butyl group is added at the 4-position, the remaining positions on the ring are sterically hindered, which significantly disfavors the addition of a second bulky tert-butyl group. mnstate.edugrabmyessay.com This inherent steric hindrance is a key factor in being able to stop the reaction at the monosubstitution stage under controlled conditions. In syntheses of related di-substituted isomers, an excess of the alkylating agent is used to intentionally drive the reaction toward dialkylation. mnstate.edu Conversely, using an excess of the aromatic substrate can be a strategy to favor monosubstitution. rsc.org

Optimization of Reaction Yield and Byproduct Minimization

Maximizing the yield of the desired product while minimizing the formation of unwanted byproducts is a central goal in organic synthesis. grabmyessay.com Several strategies are employed to achieve this:

Catalyst Selection: The choice between a strong Brønsted acid and a heterogeneous catalyst can impact both yield and the ease of purification. While fuming sulfuric acid might give higher yields, solid catalysts like NaHSO₄/SiO₂ offer simpler workup procedures. rsc.orgchemicalbook.com

Reaction Conditions: Careful control of temperature, reaction time, and the rate of reagent addition is crucial. mercer.edursc.org For instance, adding sulfuric acid slowly at low temperatures helps prevent side reactions caused by excessive heat. mnstate.edu

Purification Techniques: Post-reaction purification is essential for isolating the pure product. Common methods include:

Recrystallization: This technique is widely used to purify the solid product from solvents like ethanol (B145695) or methanol (B129727). mnstate.edugrabmyessay.comrsc.org

Column Chromatography: For more difficult separations or to isolate products from complex mixtures, silica gel column chromatography is an effective method. chemicalbook.com

Washing: The crude product is typically washed with water to remove acids and other water-soluble impurities, and sometimes with a base like sodium bicarbonate to neutralize any remaining acid. grabmyessay.comprepchem.com

The following table outlines common challenges and the strategies employed to overcome them in the synthesis of this compound.

| Challenge | Strategy | Details | Reference |

| Polysubstitution | Steric Hindrance | The bulky tert-butyl group sterically hinders further reaction after monosubstitution. | mnstate.edugrabmyessay.com |

| Polysubstitution | Control of Stoichiometry | Using an excess of the aromatic compound (1,2-dimethoxybenzene) can favor the monoalkylated product. | rsc.org |

| Low Yield / Byproducts | Optimization of Conditions | Precise control of temperature (often starting at 0°C) and reaction time. | mnstate.edursc.org |

| Impure Product | Purification | Recrystallization from solvents like ethanol/methanol or purification via column chromatography. | grabmyessay.comrsc.orgchemicalbook.com |

Purification and Isolation Techniques for Synthetic Products

Following the synthesis of this compound, the crude product often contains unreacted starting materials, byproducts, and other impurities. Therefore, effective purification and isolation techniques are crucial to obtain the compound in a highly pure form. The primary methods employed for this purpose are recrystallization and chromatographic separation.

Recrystallization Protocols

Recrystallization is a fundamental technique for purifying solid organic compounds based on their differential solubility in a particular solvent or solvent system at varying temperatures. The core principle involves dissolving the impure solid in a hot solvent to create a saturated or near-saturated solution, followed by slow cooling to allow the desired compound to crystallize while the impurities remain dissolved in the mother liquor. libretexts.org

The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but exhibit high solubility at its boiling point. libretexts.org Furthermore, the solvent's boiling point should be lower than the melting point of the solid being purified, and it should not react with the compound.

While specific recrystallization protocols for this compound are not extensively detailed in the reviewed literature, procedures for its isomer, 1,4-di-t-butyl-2,5-dimethoxybenzene, are well-documented and may offer a starting point for method development. These protocols frequently employ methanol or a mixed solvent system of dichloromethane and methanol. amherst.edugrabmyessay.commnstate.edu The general procedure involves dissolving the crude solid in a minimal amount of the hot solvent, followed by cooling to induce crystallization. mnstate.edumnstate.edu

General Recrystallization Steps:

Solvent Selection: Choose a suitable solvent or solvent mixture.

Dissolution: Dissolve the impure this compound in a minimum amount of the hot solvent to form a saturated solution.

Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered to remove them.

Cooling and Crystallization: The hot, saturated solution is allowed to cool slowly, promoting the formation of pure crystals. Seeding with a pure crystal can sometimes initiate crystallization if it does not occur spontaneously. libretexts.org

Crystal Isolation: The formed crystals are separated from the cold mother liquor by vacuum filtration. miracosta.edu

Washing: The isolated crystals are washed with a small amount of cold solvent to remove any adhering impurities.

Drying: The pure crystals are dried to remove any residual solvent.

The table below summarizes solvents used in the recrystallization of the related isomer, which could be considered for optimizing the purification of this compound.

Table 1: Recrystallization Solvents for Isomeric Dimethoxybenzene Compounds

| Compound | Solvent(s) | Reference |

|---|---|---|

| 1,4-di-t-butyl-2,5-dimethoxybenzene | Methanol | mnstate.edumnstate.edu |

| 1,4-di-t-butyl-2,5-dimethoxybenzene | Ethanol | grabmyessay.comrsc.org |

| 1,4-di-t-butyl-2,5-dimethoxybenzene | Dichloromethane and Methanol | amherst.edu |

Chromatographic Separation Methods (e.g., Column Chromatography)

Chromatographic techniques are powerful for separating and purifying compounds from a mixture. Column chromatography, particularly flash column chromatography, is a commonly cited method for the purification of this compound. chemicalbook.combeilstein-journals.orgfigshare.comjst.go.jp This method relies on the differential partitioning of the components of a mixture between a stationary phase (typically silica gel) packed in a column and a mobile phase (an eluting solvent or solvent mixture) that flows through it.

In a typical procedure, the crude product is dissolved in a minimal amount of solvent and loaded onto the top of a silica gel column. The eluent is then passed through the column, and due to differences in polarity and affinity for the stationary phase, the components of the mixture travel down the column at different rates. Fractions are collected sequentially, and those containing the pure desired compound are combined and the solvent evaporated.

Several eluent systems have been successfully employed for the purification of this compound, highlighting the versatility of this technique. The choice of eluent is crucial and is often determined by preliminary analysis using thin-layer chromatography (TLC).

Table 2: Column Chromatography Conditions for this compound Purification

| Stationary Phase | Mobile Phase (Eluent) | Reference |

|---|---|---|

| Silica gel | Hexane / Ethyl acetate | chemicalbook.combeilstein-journals.org |

| Silica gel | Petroleum ether | figshare.com |

| Silica gel | Hexane, Hexane / Ethyl acetate, or Dichloromethane | jst.go.jp |

The selection of the eluent system, from non-polar (petroleum ether) to moderately polar mixtures (hexane/ethyl acetate), allows for the effective separation of this compound from both less polar and more polar impurities. chemicalbook.comfigshare.com

Compound Index

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,4-di-t-butyl-2,5-dimethoxybenzene |

| Methanol |

| Dichloromethane |

| Ethanol |

| Hexane |

| Ethyl acetate |

| Petroleum ether |

| Silica gel |

Elucidation of Reaction Mechanisms and Pathways for 4 Tert Butyl 1,2 Dimethoxybenzene and Its Derivatives

Electrophilic Reactivity and Substituent Effects

The two methoxy (B1213986) (-OCH₃) groups on the aromatic ring of 4-tert-butyl-1,2-dimethoxybenzene are powerful activating groups in electrophilic aromatic substitution reactions. libretexts.orgresearchgate.net Their activating nature stems from the ability of the oxygen atom's lone pair of electrons to be donated into the benzene (B151609) ring through resonance. libretexts.org This donation of electron density increases the nucleophilicity of the aromatic ring, making it more susceptible to attack by electrophiles. libretexts.org

The methoxy groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. libretexts.orgmasterorganicchemistry.com This directing effect is also a consequence of resonance, as the delocalization of the oxygen's lone pair of electrons results in a buildup of negative charge on the ortho and para carbons. libretexts.org In the case of 1,2-dimethoxybenzene (B1683551) (veratrole), this activation is significant, and the molecule readily undergoes reactions like benzoylation. researchgate.netiitm.ac.in For this compound, the two methoxy groups activate the ring, but the substitution pattern is also influenced by the tert-butyl group. The positions ortho to the methoxy groups are C-3 and C-6, and the position para to the C-1 methoxy group is C-4 (which is occupied by the tert-butyl group), while the position para to the C-2 methoxy group is C-5. The increased electron density at these positions stabilizes the cationic intermediate (arenium ion) formed during the substitution process. libretexts.org

The tert-butyl group, while being an electron-donating group through an inductive effect, primarily exerts a significant steric influence on the reactivity of the aromatic ring. ethz.chresearchgate.net Its bulky nature can hinder the approach of an electrophile to the positions ortho to it. masterorganicchemistry.com In this compound, the tert-butyl group is at the C-4 position. This steric hindrance can affect the regioselectivity of electrophilic substitution reactions. masterorganicchemistry.com

Oxidative and Reductive Transformations

The electrochemical behavior of this compound is characterized by its propensity to undergo oxidative transformations, leading to the formation of radical cations and other reactive species. Its reduction, on the other hand, is less commonly explored but provides insights into the molecule's electronic structure.

The electrochemical oxidation of this compound, like other dimethoxybenzene derivatives, proceeds through a one-electron transfer to form a radical cation. cas.czacs.org The stability and subsequent reactions of this radical cation are of significant interest, particularly in the context of developing redox shuttle molecules for lithium-ion batteries. sciengine.comresearchgate.net The oxidation potential of these compounds can be tuned by the nature and position of the substituents on the aromatic ring. acs.org Electron-donating groups, such as the methoxy and tert-butyl groups, lower the oxidation potential, making the compound easier to oxidize. acs.org

Studies on the anodic oxidation of veratrole (1,2-dimethoxybenzene) show that the process can lead to the formation of polymeric films on the electrode surface, indicating that the initially formed radical cations can undergo coupling reactions. scribd.com The specific mechanism can be influenced by the solvent and supporting electrolyte used. scribd.com For this compound, the bulky tert-butyl group can influence the stereochemistry and stability of any dimeric or polymeric products formed after the initial oxidation. The primary oxidation product is the this compound radical cation, which can be relatively stable under certain conditions. cas.cz

Table 1: Electrochemical Properties of this compound and Related Compounds

| Compound | Oxidation Potential (V vs. Li/Li⁺) | Key Observation |

| 1,4-dimethoxybenzene (B90301) | 4.13 | Parent compound for comparison. acs.org |

| 2,5-di-tert-butyl-1,4-dimethoxybenzene | ~3.8 | Lower oxidation potential due to two tert-butyl groups. sciengine.com |

| This compound | Not explicitly stated, but expected to be in a similar range | Synthesized as a redox shuttle with high solubility. sciengine.comresearchgate.net |

The investigation of reduction pathways for this compound is less common in the literature compared to its oxidation. Generally, the electron-rich aromatic ring of dimethoxybenzene derivatives is resistant to reduction. However, under specific conditions, such as with potent reducing agents or through electrochemical means, reduction can be achieved. For instance, photoredox catalysis has been employed for the hydrodehalogenation of related compounds like 1-bromo-2,4-dimethoxybenzene, which involves the reduction of the aromatic system. researchgate.netbeilstein-journals.org The reduction would likely involve the addition of an electron to the π-system of the benzene ring, forming a radical anion. The stability of this radical anion would be influenced by the substituents. The electron-donating methoxy and tert-butyl groups would destabilize a radical anion, making the reduction process less favorable.

Stability of Radical Cations and Reactive Intermediates

The stability of the radical cation formed upon the one-electron oxidation of this compound is a crucial factor in its chemical behavior. This stability is largely dictated by the electronic and steric effects of the substituents.

The electron-donating nature of the methoxy and tert-butyl groups helps to delocalize the positive charge and the unpaired electron of the radical cation, thereby increasing its stability. ethz.chnih.gov Specifically, the lone pairs on the oxygen atoms of the methoxy groups can participate in resonance, effectively spreading the charge over the entire molecule. The tert-butyl group also contributes to stability through its inductive electron-donating effect and by sterically shielding the reactive radical cation center from potential nucleophilic attack. ethz.ch

Intrinsic Factors Governing Radical Cation Stability (e.g., Spin and Charge Delocalization, Steric Hindrance)

The inherent structure of the this compound radical cation plays a significant role in its stability. Key intrinsic factors include the delocalization of spin and charge, as well as steric hindrance provided by its substituents.

Spin and Charge Delocalization: The presence of the dimethoxybenzene core allows for the delocalization of the unpaired electron and the positive charge across the aromatic ring. acs.org This distribution of charge and spin density over multiple atoms helps to stabilize the radical cation. The methoxy groups, being electron-donating, contribute to this delocalization.

Steric Hindrance: The bulky tert-butyl group provides significant steric protection to the radical cation. osti.govrsc.org This steric shield physically obstructs the approach of other molecules, thereby inhibiting degradation reactions such as dimerization or nucleophilic attack. osti.govrsc.org The strategic placement of bulky substituents is a common and effective strategy for enhancing the stability of radical cations. osti.gov For instance, derivatives of 1,4-dimethoxybenzene with tert-butyl groups at the 2 and 5 positions have shown remarkable electrochemical stability, attributed to the protection against undesirable side reactions. rsc.org

First-principles simulations have been employed to gain a molecular-level understanding of the factors affecting the stability of dimethoxybenzene derivatives. acs.org These computational studies help in predicting properties like oxidation potentials and reorganization energies, which are crucial for assessing stability. acs.org

Extrinsic Factors Influencing Radical Cation Stability (e.g., Solvent Medium, Anode Material Interactions, Electrolytes)

The environment in which the this compound radical cation exists significantly impacts its stability. These external, or extrinsic, factors include the solvent, the anode material, and the composition of the electrolyte. acs.org

Solvent Medium: The choice of solvent is critical. Solvents with high proton-solvating ability, such as water, dimethyl sulfoxide (B87167) (DMSO), and acetonitrile, can promote degradation pathways like deprotonation. acs.org In contrast, solvents like propylene (B89431) carbonate are more likely to lead to degradation via demethylation. acs.org The polarity of the solvent also plays a role; for instance, in electrophilic aromatic substitution reactions involving 1,2-dimethoxybenzene, the use of nonpolar solvents was found to be crucial for favoring the desired product formation. scirp.org

Anode Material Interactions: The nature of the anode material can influence the stability of the radical cation. The interaction between the radical cation and the electrode surface can either stabilize or promote the degradation of the species.

Electrolytes: The composition of the electrolyte, including the type of salt used, can affect the stability of the radical cation. The electrolyte can influence the ionic strength and conductivity of the medium, which in turn can impact the kinetics of both the desired redox reactions and the undesired degradation pathways.

Pathways of Radical Cation Degradation (e.g., Demethylation, Dimerization, Deprotonation)

Despite the stabilizing factors, the radical cation of this compound can undergo several degradation reactions. The primary pathways for degradation include demethylation, dimerization, and deprotonation. acs.org

Demethylation: This process involves the loss of a methyl group from one of the methoxy substituents. acs.org In solvents like propylene carbonate, demethylation has been identified as a likely degradation mechanism for dimethoxybenzene-based radical cations. acs.org Theoretical calculations have shown that the activation enthalpy for demethylation can be a useful predictor of the kinetic stability of these radical cations. acs.org

Dimerization: Radical cations can react with each other to form dimers. acs.org This pathway is often preceded by a deprotonation step. acs.org The steric hindrance provided by the tert-butyl group is a key factor in preventing this type of degradation. osti.gov For some dimethoxybenzene derivatives, the dimerization of the radical cation is a fast process. researchgate.net

Deprotonation: The loss of a proton from the radical cation is another significant degradation pathway, particularly in the presence of solvents that can effectively solvate protons. acs.org Density functional theory calculations have indicated that deprotonation from a methyl group is thermodynamically more favorable than from a methoxy group for dimethoxybenzene derivatives. acs.org

The table below summarizes the key degradation pathways and the factors that influence them.

| Degradation Pathway | Influencing Factors | Description |

| Demethylation | Solvent (e.g., propylene carbonate) | Loss of a methyl group from a methoxy substituent. acs.org |

| Dimerization | Steric hindrance, often preceded by deprotonation | Two radical cations combine to form a dimer. acs.orgacs.org |

| Deprotonation | Solvent with high proton-solvating ability (e.g., water, DMSO, acetonitrile) | Loss of a proton from the radical cation. acs.org |

Understanding these intrinsic and extrinsic factors and the resulting degradation pathways is crucial for the rational design of more stable derivatives of this compound for various applications.

Advanced Spectroscopic and Structural Characterization of 4 Tert Butyl 1,2 Dimethoxybenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

The ¹H NMR spectrum of 4-tert-butyl-1,2-dimethoxybenzene provides distinct signals corresponding to the different types of protons present in the molecule. The tert-butyl group, with its nine equivalent protons, typically appears as a sharp singlet due to the absence of adjacent protons to couple with. The two methoxy (B1213986) groups also give rise to singlets, as their protons are equivalent and not coupled to other protons. The aromatic protons on the benzene (B151609) ring exhibit more complex patterns due to spin-spin coupling.

The chemical shifts (δ) are influenced by the electronic environment of the protons. Electron-donating groups, such as the methoxy groups, tend to shield nearby protons, causing their signals to appear at a lower chemical shift (upfield). Conversely, bulky groups like the tert-butyl group can influence the local magnetic field through steric effects.

A representative ¹H NMR spectrum of this compound would show a singlet for the tert-butyl protons, two distinct singlets for the methoxy protons, and a set of signals for the aromatic protons, likely appearing as doublets or multiplets depending on their coupling interactions. For instance, in a related compound, 4-(tert-butyl)-2-iodo-1-methoxybenzene, the tert-butyl protons appear as a singlet at approximately 1.29 ppm, and the methoxy protons as a singlet at 3.86 ppm. rsc.org The aromatic protons in this similar structure show distinct patterns, including a doublet and a doublet of doublets, indicating their specific positions and interactions on the ring. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| tert-Butyl (C(CH₃)₃) | ~1.3 | Singlet | 9H |

| Methoxy (OCH₃) | ~3.8 | Singlet | 6H |

| Aromatic (Ar-H) | ~6.8-7.2 | Multiplet | 3H |

Note: The exact chemical shifts can vary depending on the solvent and the specific NMR instrument used.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts in ¹³C NMR have a much wider range than in ¹H NMR, allowing for better resolution of individual carbon signals. oregonstate.edu

The carbons of the tert-butyl group will have a characteristic chemical shift, as will the carbons of the two methoxy groups. The aromatic carbons will appear in the typical downfield region for sp²-hybridized carbons, with their exact shifts influenced by the substituents. The carbons directly bonded to the electron-donating methoxy groups will be shielded and appear at a lower chemical shift compared to the other aromatic carbons. Quaternary carbons, those without any attached protons, often show weaker signals. oregonstate.edu

For a similar compound, 4-(tert-butyl)-2-iodo-1-methoxybenzene, the ¹³C NMR spectrum shows signals for the tert-butyl carbons around 31.6 and 34.1 ppm, and the methoxy carbon at 56.5 ppm. rsc.org The aromatic carbons in this related molecule resonate at various positions between 86.0 and 156.0 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| tert-Butyl (C(CH₃)₃) - Methyl Carbons | ~31 |

| tert-Butyl (C(CH₃)₃) - Quaternary Carbon | ~34 |

| Methoxy (OCH₃) | ~56 |

| Aromatic (Ar-C) | ~110-150 |

Note: These are approximate values and can be influenced by experimental conditions.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. The C-H stretching vibrations of the tert-butyl group and the methoxy groups typically appear in the region of 2850-3000 cm⁻¹. The aromatic C-H stretching vibrations are usually observed just above 3000 cm⁻¹.

The strong C-O stretching vibrations of the ether linkages are a key feature and are expected in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions. The presence of the benzene ring is indicated by C=C stretching vibrations in the 1450-1600 cm⁻¹ range. The substitution pattern on the benzene ring can also be inferred from the out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region. For instance, in a study of 1,2-dimethoxybenzene (B1683551) complexes, the geometry was found to be influenced by the interaction of metal ions with the oxygen atoms. rsc.org

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Approximate Frequency (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch (tert-butyl, methoxy) | 2850-2970 |

| Aromatic C=C Stretch | 1450-1600 |

| Asymmetric C-O-C Stretch (Aryl Ether) | ~1250 |

| Symmetric C-O-C Stretch (Aryl Ether) | ~1030 |

| C-H Bending (tert-butyl) | ~1365-1395 |

| Out-of-plane Aromatic C-H Bending | 700-900 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

In GC-MS, the sample is first separated by gas chromatography and then introduced into the mass spectrometer. The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (194.27 g/mol ). alfa-chemistry.com

The fragmentation pattern provides valuable structural clues. A common fragmentation pathway for tert-butyl substituted compounds is the loss of a methyl group (CH₃) to form a stable tertiary carbocation, resulting in a prominent peak at M-15. Another significant fragmentation would be the loss of the entire tert-butyl group, leading to a peak at M-57. The ether linkages can also cleave, leading to further characteristic fragments. For example, in the analysis of a related compound, 4-(tert-butyl)-2-iodo-1-methoxybenzene, a major fragment corresponding to the loss of a methyl group ([M-CH₃]⁺) was observed. rsc.org

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Identity of Fragment |

|---|---|

| 194 | Molecular Ion (M⁺) |

| 179 | [M - CH₃]⁺ |

| 137 | [M - C₄H₉]⁺ |

Crystallographic Analysis (If Applicable to Isomers/Derivatives)

The spatial arrangement of atoms and molecules in a crystalline solid is fundamental to understanding its physical and chemical properties. X-ray crystallography provides definitive information on molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that dictate how molecules pack in a crystal lattice. Although data for this compound is not available, analysis of its isomers, such as 1,4-di-tert-butyl-2,5-dimethoxybenzene (B1295392) and 1,4-bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene, offers valuable insights into the structural behavior of such molecules.

The conformation of a molecule, particularly the orientation of its substituent groups, is a key aspect revealed by crystallographic studies. For substituted dimethoxybenzenes, the torsion angles involving the methoxy groups and the alkyl substituents relative to the benzene ring are of significant interest.

In the case of the related compound, 1,4-di-tert-butyl-2,5-dimethoxybenzene, crystallographic studies have revealed that the methoxy groups are inclined with respect to the plane of the benzene ring, with a reported inclination angle of 33.9(1)°. This deviation from planarity is a result of steric hindrance between the methoxy groups and the bulky tert-butyl substituents.

A study on another derivative, 1,4-bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene, provides further details on conformational parameters. iucr.org In this molecule, the two methoxy groups are nearly coplanar with the aromatic ring, exhibiting a C—C—O—C torsion angle of 9.14(16)°. iucr.org The conformation of the tert-pentyl (1,1-dimethylpropyl) group is also precisely defined. One of its methyl groups is nearly coplanar with the benzene ring, with a C—C—C—C torsion angle of 0.45(15)°, positioned towards the less sterically hindered hydrogen atom on the ring. iucr.org In contrast, the other methyl and the ethyl groups of the substituent are directed to either side of the benzene ring, with C—C—C—C torsion angles of 118.78(12)° and -59.11(14)°, respectively. iucr.org

These findings highlight how the interplay of steric and electronic effects governs the preferred conformation in the solid state. For the hypothetical crystal structure of this compound, one would anticipate a complex conformational arrangement influenced by the adjacent methoxy groups and the para-directing tert-butyl group.

Table 1: Selected Torsion Angles in a Derivative of this compound

| Compound | Torsion Angle | Value (°) |

|---|---|---|

| 1,4-Bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene | C—C—O—C (methoxy) | 9.14 (16) |

| 1,4-Bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene | C—C—C—C (tert-pentyl, coplanar methyl) | 0.45 (15) |

| 1,4-Bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene | C—C—C—C (tert-pentyl, other methyl) | 118.78 (12) |

| 1,4-Bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene | C—C—C—C (tert-pentyl, ethyl) | -59.11 (14) |

Data sourced from the crystallographic analysis of 1,4-bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene. iucr.org

The arrangement of molecules in a crystal, known as crystal packing, is determined by a network of intermolecular forces. These can include hydrogen bonds, van der Waals forces, and π–π stacking interactions.

In the crystal structure of 1,4-di-tert-butyl-2,5-dimethoxybenzene, the packing is described as a herringbone structure. iucr.org This arrangement is common for aromatic compounds and is driven by C-H···π interactions, where the hydrogen atoms of one molecule interact with the electron-rich π-system of an adjacent molecule. Specifically, the methyl C-H of a methoxy group points towards the benzene ring of a neighboring molecule, with a distance of 3.47(1) Å between the methyl carbon and the π-plane. iucr.org

For 1,4-bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene, a different packing motif is observed. The hydrophobic molecules are arranged in a brick-wall-like architecture. iucr.org This type of packing is efficient for filling space and maximizing van der Waals interactions between the bulky alkyl groups.

These examples demonstrate that the substitution pattern on the benzene ring profoundly influences the crystal packing. The size, shape, and electronic nature of the substituents dictate the dominant intermolecular interactions and the resulting solid-state architecture. In the absence of strong hydrogen bond donors, the crystal packing of this compound would likely be governed by a combination of van der Waals forces from the tert-butyl group and weaker C-H···O or C-H···π interactions involving the methoxy groups and the aromatic ring.

Table 2: Crystal Data for an Isomer of this compound

| Parameter | 1,4-Bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene |

|---|---|

| Chemical Formula | C₁₈H₃₀O₂ |

| Formula Weight | 278.42 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.456(5) |

| b (Å) | 6.551(5) |

| c (Å) | 10.800(5) |

| α (°) | 93.120(5) |

| β (°) | 105.950(5) |

| γ (°) | 108.460(5) |

| Volume (ų) | 411.5(5) |

| Z | 1 |

| Temperature (K) | 90 |

Data sourced from the crystallographic analysis of 1,4-bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene. iucr.org

Theoretical and Computational Chemistry of 4 Tert Butyl 1,2 Dimethoxybenzene

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic characteristics and reactivity of 4-tert-butyl-1,2-dimethoxybenzene. These computational methods allow for a detailed analysis of properties that are often challenging to measure experimentally.

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure of molecules like this compound. DFT studies typically employ functionals such as B3LYP combined with basis sets like 6-31G(2df,p) or 6-31+G(d,p) to accurately model the molecule. rsc.orgacs.orgacs.org These calculations provide optimized molecular geometries and key electronic parameters.

Molecular orbital analysis, particularly of the frontier orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's reactivity and electronic properties. The energy of the HOMO is related to the ionization potential and the ability to donate an electron, while the LUMO energy relates to the electron affinity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. rsc.orgclockss.org

In this compound, the HOMO is expected to be primarily localized on the electron-rich aromatic ring and the oxygen atoms of the methoxy (B1213986) groups. The electron-donating nature of the methoxy groups elevates the HOMO energy level, making the molecule susceptible to oxidation. rsc.org Conversely, the LUMO is typically distributed over the aromatic ring's anti-bonding π* orbitals. DFT calculations for similar structures, such as ferrocenyl-veratrole derivatives, have shown that the composition of these frontier orbitals can be finely tuned by substituents, which in turn modifies the electronic and electrochemical behavior of the molecule. rsc.org

Prediction of Redox Potentials and Electrochemical Properties

Computational chemistry offers a valuable tool for predicting the redox potentials of molecules, which is particularly relevant for applications like redox flow batteries and as redox shuttles in lithium-ion batteries. These predictions can guide the synthesis of new materials with desired electrochemical properties. acs.orgjcesr.org

The oxidation potential of this compound has been experimentally determined to be approximately 4.18 V versus Li⁺/Li. uky.edu This value positions it as a candidate for use in high-voltage electrochemical applications.

Computational models using DFT can predict these oxidation potentials. Studies on a series of 1,4-dimethoxybenzene (B90301) (DMB) derivatives have shown a strong correlation between theoretically computed and experimentally measured oxidation potentials. acs.orgacs.org For instance, calculations performed at the B3LYP/6-31G(2df,p) level of theory predicted oxidation potentials for DMB derivatives to be in the range of 3.9–4.5 V in a low dielectric medium, which aligns well with experimental findings. acs.orgacs.org The slight discrepancies between computed and experimental values can often be attributed to factors like the solvent model used in the calculations and the specific experimental conditions. The established success of these methods for closely related isomers lends confidence to the theoretical prediction of electrochemical properties for this compound.

Table 1: Computed vs. Experimental Oxidation Potentials for Selected Dimethoxybenzene Derivatives This table illustrates the correlation for related compounds, as specific computational data for this compound was not available in the cited literature.

| Compound | Computed Eox (V) in Diethyl Ether | Experimental Eox (V) in Propylene (B89431) Carbonate |

|---|---|---|

| 1,4-dimethoxybenzene (DMB) | 4.1 | 3.9 |

| 2,3,5,6-tetramethyl-1,4-dimethoxybenzene | 3.9 | 4.1 |

Data sourced from The Journal of Physical Chemistry C. acs.orgacs.org

Energetic and Stability Analysis of Compound and its Ionic Species

The stability of both the neutral this compound molecule and its corresponding radical cation formed upon oxidation is a critical factor for its practical use, especially in applications requiring high cyclability. Experimental evidence suggests that while the compound has a suitable oxidation potential, its radical cation exhibits limited stability, leading to poor performance over repeated cycles in lithium-ion battery overcharge protection (3-15 cycles). uky.edu

Computational studies on related dimethoxybenzene radical cations have identified several potential degradation pathways, including deprotonation, dimerization, hydrolysis, and demethylation. acs.orgacs.org For these radical cations, degradation via deprotonation from a methyl group is often thermodynamically more likely than from other positions. acs.org The instability of the this compound radical cation is likely a key factor in its limited cycle life in electrochemical applications.

The reorganization energy (λ) is a fundamental concept in electron transfer theory, representing the energy required to structurally distort the reactant and its solvent environment into the geometry of the product state, without the electron actually being transferred. A lower reorganization energy facilitates faster electron transfer and is a desirable trait for efficient redox-active materials. acs.orgacs.org

The total reorganization energy (λtotal) is the sum of the energy for the oxidation process (λox) and the reduction process (λred). These values can be computed using DFT by calculating the energy differences between the optimized geometries of the neutral and charged species. acs.orgacs.org Studies on various dimethoxybenzene derivatives show that substitutions on the benzene (B151609) ring significantly impact the reorganization energy. Generally, fewer substituents lead to lower reorganization energies. acs.org

Table 2: Computed Reorganization Energies for Selected Dimethoxybenzene Derivatives in Diethyl Ether This table presents data for related compounds to illustrate the concept, as specific values for this compound were not available in the cited literature.

| Compound | λox (kcal/mol) | λred (kcal/mol) | λtotal (kcal/mol) |

|---|---|---|---|

| 1,4-dimethoxybenzene (DMB) | 7.9 | 7.7 | 15.6 |

| 2-methyl-1,4-dimethoxybenzene | 8.8 | 8.5 | 17.3 |

| 2,5-dimethyl-1,4-dimethoxybenzene | 7.5 | 7.2 | 14.7 |

| 2,3,5,6-tetramethyl-1,4-dimethoxybenzene | 10.1 | 9.4 | 19.5 |

Data sourced from The Journal of Physical Chemistry C. acs.orgacs.org

Gibbs Free Energies of Reaction Pathways

The stability of this compound, particularly its radical cation, is a critical factor in its performance in applications such as redox flow batteries. The degradation of the molecule can occur through several reaction pathways, including deprotonation, dimerization, and demethylation. While specific Gibbs free energy values for this compound are not extensively documented in publicly available literature, the study of related dimethoxybenzene (DMB) derivatives provides a framework for understanding these processes. acs.orgacs.org

First-principles simulations on various DMB derivatives have shown that the thermodynamic feasibility of these degradation reactions can be computed using density functional theory (DFT). acs.org These calculations help in predicting the most likely degradation mechanisms.

Deprotonation: The deprotonation of the DMB radical cation in an aqueous solution is an endothermic process. acs.org Studies on related molecules indicate that deprotonation from a methyl group is generally thermodynamically more favorable than from a methoxy group. acs.org

Dimerization: The dimerization of DMB radical cations is often a thermodynamically downhill process. acs.org This suggests that once the initial energy barrier for a process like deprotonation is overcome, dimerization can proceed more readily. acs.org

Demethylation: In solvents like propylene carbonate, demethylation can be a significant degradation pathway for DMB radical cations. acs.org The activation enthalpy for demethylation is a key parameter in assessing the kinetic stability of these compounds. acs.org

For a series of 1,4-dimethoxybenzene derivatives, the Gibbs free energies for these reaction pathways have been calculated, highlighting the influence of substituent groups on the stability of the radical cations. These studies underscore the importance of computational chemistry in designing stable redox-active molecules. acs.orgacs.org

A direct comparison of 2,5-di-tert-butyl-1,4-dimethoxybenzene (DDB) and this compound (TDB) in lithium-ion cells revealed that DDB exhibits significantly greater stability over numerous overcharge cycles. usc.edu This experimental result suggests that the Gibbs free energies of the degradation pathways for TDB are likely lower, leading to faster decomposition under the tested conditions.

Computational Molecular Descriptors and Their Significance

Computational molecular descriptors are numerical values that characterize the chemical and physical properties of a molecule based on its structure. These descriptors are fundamental in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, which aim to predict the activity and properties of chemicals. nih.govnih.gov The significance of these descriptors for this compound lies in their ability to forecast its behavior, such as its suitability as a redox shuttle in batteries or its potential interactions in biological systems. rsc.org

Below is a table of key molecular descriptors for this compound, along with an explanation of their significance.

| Descriptor Category | Descriptor Name | Value | Significance |

| Topological Descriptors | Molecular Weight | 194.27 g/mol | Represents the mass of one mole of the compound. It is a fundamental property used in stoichiometric calculations and influences physical properties like boiling point and density. |

| Heavy Atom Count | 14 | The number of non-hydrogen atoms. This descriptor is related to the molecule's size and volume. | |

| Rotatable Bond Count | 3 | Indicates the number of bonds that can rotate freely. This is a measure of the molecule's conformational flexibility, which can affect its interaction with other molecules and its physical state. | |

| Electronic Descriptors | XLogP3 | 3.2 | A measure of the molecule's lipophilicity (oil/water partition coefficient). A higher value indicates greater solubility in non-polar solvents and potentially higher membrane permeability. |

| Topological Polar Surface Area (TPSA) | 18.5 Ų | The sum of the surface areas of polar atoms (usually oxygen and nitrogen) in a molecule. It is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. | |

| Geometrical Descriptors | Molecular Formula | C₁₂H₁₈O₂ | Provides the exact number of atoms of each element in one molecule of the compound. |

Applications of 4 Tert Butyl 1,2 Dimethoxybenzene in Chemical Technologies

Electrochemical Applications in Energy Storage Devices

The primary technological application of 4-tert-butyl-1,2-dimethoxybenzene is in the field of energy storage, specifically as a functional component in lithium-ion batteries (LIBs).

Role as a Redox Shuttle Additive in Lithium-Ion Batteries (LIBs)

In lithium-ion batteries, overcharging can lead to dangerous conditions, including electrolyte decomposition, gas generation, and thermal runaway. To mitigate these risks, redox shuttle additives are introduced into the electrolyte. These molecules provide a crucial safety mechanism known as intrinsic overcharge protection. uj.edu.pl this compound (TDB) has been synthesized and investigated as one such redox shuttle additive. alfa-chemistry.comrsc.org The fundamental principle of a redox shuttle is that it is a reversible redox couple that gets oxidized at the cathode surface once the cell reaches a full state of charge, at a potential slightly above the cathode's working potential. This oxidized species then diffuses to the anode, where it is reduced back to its original state. This process effectively "shuttles" the excess charge, preventing the cell voltage from rising to unsafe levels. sciforum.net

The utility of this compound has been particularly evaluated in LIBs that use lithium iron phosphate (B84403) (LiFePO₄) as the cathode material. alfa-chemistry.comchemicalbook.comamherst.edu LiFePO₄ cathodes have a charging plateau around 3.45 V versus Li/Li⁺. An ideal redox shuttle for this system should have an oxidation potential slightly higher than this, typically in the range of 3.8 to 4.2 V. grabmyessay.comlookchem.com this compound has a compatible redox potential of approximately 4.18 V vs. Li/Li⁺, allowing the battery to charge fully before the shuttle mechanism is activated. researchgate.net

During an overcharge event in a LiFePO₄ cell, the following occurs:

Once the LiFePO₄ cathode is fully delithiated to FePO₄, the cell potential begins to rise.

Upon reaching the oxidation potential of the TDB additive, the TDB molecule loses an electron at the cathode surface to form a stable radical cation (TDB•⁺).

This TDB•⁺ cation is soluble in the electrolyte and diffuses across the separator to the negative electrode (anode).

At the anode surface, the TDB•⁺ is reduced, accepting an electron and reverting to the neutral TDB molecule.

This electrochemical cycle effectively creates an internal short circuit for the overcharge current, dissipating the excess energy as heat and maintaining the cell voltage at the redox potential of the shuttle, thus preventing the detrimental reactions associated with high-voltage abuse. rsc.orgchemicalbook.com

A critical requirement for any electrolyte additive is its solubility and stability in the highly polar, non-aqueous carbonate-based electrolytes used in commercial LIBs. One of the primary advantages of this compound is its excellent miscibility in these standard organic polar electrolytes. rsc.orggrabmyessay.com This property addresses a significant drawback of some other promising redox shuttle candidates, such as its isomer 2,5-di-tert-butyl-1,4-dimethoxybenzene (DDB), which suffers from poor solubility. rsc.orggrabmyessay.com The improved solubility of TDB, attributed to its less symmetric structure, facilitates its practical use and ensures a sufficiently high concentration of the shuttle molecule is available to handle the overcharge current. nih.gov Research has shown that TDB can be dissolved in conventional carbonate-based electrolytes without negatively impacting the standard charge-discharge performance of the cell under normal operating conditions. rsc.org

The performance of this compound (TDB) as a redox shuttle is often benchmarked against its more symmetric and widely studied isomer, 2,5-di-tert-butyl-1,4-dimethoxybenzene (DDB). chemicalbook.comamherst.edu DDB is considered a successful benchmark molecule for LiFePO₄ cells, known for its outstanding electrochemical reversibility and stability. ontosight.ai

Direct comparative studies, however, have highlighted significant differences in long-term stability and performance. In tests where LiFePO₄-based coin cells were subjected to repeated overcharge cycles, cells containing DDB demonstrated far superior endurance. chemicalbook.com For instance, DDB was able to protect cells for over 200 cycles of 100% overcharge. In stark contrast, cells with TDB could only withstand between 3 and 15 such overcharge cycles before failure. chemicalbook.com This suggests that while TDB has a suitable redox potential and superior solubility, its radical cation is less stable over prolonged cycling compared to the DDB radical cation. chemicalbook.comnih.gov Another isomer, 3,5-di-tert-butyl-1,2-dimethoxybenzene (DBDB), was also synthesized and found to have excellent solubility but poor electrochemical stability compared to DDB. nih.gov

These comparative findings underscore the delicate balance between solubility, redox potential, and the intrinsic stability of the oxidized form of the shuttle molecule, which dictates its practical effectiveness for long-term overcharge protection. chemicalbook.comresearchgate.net

Table 1: Comparison of Dimethoxybenzene-based Redox Shuttles

| Feature | This compound (TDB) | 2,5-di-tert-butyl-1,4-dimethoxybenzene (DDB) | 3,5-di-tert-butyl-1,2-dimethoxybenzene (DBDB) |

|---|---|---|---|

| Redox Potential vs. Li/Li⁺ | ~4.18 V researchgate.net | ~3.9 V ontosight.ai | Data not available |

| Solubility in Carbonate Electrolytes | High / Miscible rsc.orggrabmyessay.com | Low grabmyessay.comontosight.ai | High / Easily Dissolves nih.gov |

| Overcharge Cycle Life | 3 - 15 cycles chemicalbook.com | >200 cycles chemicalbook.com | Poor electrochemical stability nih.gov |

| Primary Advantage | Excellent solubility rsc.org | High stability and cycle life chemicalbook.com | Excellent solubility nih.gov |

| Primary Disadvantage | Poor long-term cycling stability chemicalbook.com | Poor solubility ontosight.ai | Poor electrochemical stability nih.gov |

Precursor in Organic Synthesis

While the bulk of documented research focuses on its electrochemical applications, the molecular structure of this compound makes it a potential precursor for the synthesis of more elaborate organic molecules.

Development of More Complex Organic Molecules

This compound belongs to the class of activated aromatic compounds. The two electron-donating methoxy (B1213986) groups increase the electron density of the benzene (B151609) ring, making it more susceptible to electrophilic aromatic substitution reactions. This inherent reactivity allows it to serve as a scaffold for building more complex structures.

While specific, large-scale synthetic applications starting from this compound are not widely reported in dedicated studies, related compounds are routinely used as intermediates. For example, the related compound 4-bromo-1,2-dimethoxybenzene is used as a starting material in the synthesis of nonsymmetrically substituted phenazine (B1670421) derivatives through reactions like the Buchwald-Hartwig coupling. uj.edu.pl Furthermore, the broader class of dimethoxybenzene derivatives is recognized for its role as a precursor in creating materials for organic electronics and specialty chemicals. lookchem.com The tert-butyl group on the ring can also serve as a sterically bulky directing group, influencing the regioselectivity of subsequent reactions, a common strategy in multi-step organic synthesis. Therefore, this compound represents a viable, if underutilized, starting material for creating complex substituted benzene derivatives for pharmaceuticals, agrochemicals, or materials science.

Functionalization Strategies

The primary method for synthesizing and functionalizing the benzene core to produce compounds like this compound is through electrophilic aromatic substitution (EAS), specifically Friedel-Crafts alkylation. grabmyessay.comiucr.org This class of reactions is fundamental in organic chemistry for attaching alkyl groups to an aromatic ring. studycorgi.com

In a typical synthesis, the starting material is 1,2-dimethoxybenzene (B1683551) (veratrole). The electrophile, a tert-butyl cation, is generated from a precursor like tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid. amherst.edu The reaction mechanism involves the protonation of the alcohol by the acid, followed by the loss of a water molecule to form the stable tertiary carbocation. youtube.com

The electron-rich 1,2-dimethoxybenzene ring then acts as a nucleophile, attacking the electrophilic tert-butyl cation. youtube.com The methoxy groups (-OCH3) are activating and ortho-, para-directing, meaning they increase the reactivity of the benzene ring towards electrophilic attack and direct the incoming electrophile to the positions ortho (adjacent) or para (opposite) to them. In the case of 1,2-dimethoxybenzene, the substitution occurs at the position para to one of the methoxy groups, yielding the 4-substituted product.

Further functionalization can be achieved through various other reactions. For instance, dimethoxybenzene derivatives can undergo nitration. The synthesis of 4-bromo-1,2-dimethoxybenzene is achieved by reacting veratrole with bromine. acs.org This brominated derivative can then be used in subsequent reactions, such as Buchwald-Hartwig coupling, to synthesize more complex molecules like nonsymmetrically substituted phenazine derivatives. acs.org Palladium-catalyzed C-H functionalization routes can also be employed to introduce other functional groups, such as ketones. rsc.org

Advanced Materials Science Applications (General for Substituted Dimethoxybenzenes)

Substituted dimethoxybenzenes are a versatile class of compounds with significant applications in materials science, particularly in the realm of organic electronics. nih.gov Their utility stems from their electronic properties, which can be finely tuned by altering the substituents on the benzene ring. These compounds are explored as building blocks for a range of functional materials.

One major area of application is in energy storage. As discussed, derivatives like this compound and its isomers are used as redox shuttle additives in lithium-ion batteries. researchgate.netossila.com The stability and redox potential of these molecules are critical for their function. Research has also extended to incorporating these dimethoxybenzene cores into polymer chains to create "smart" polymeric cathode materials that have intrinsic overcharge protection.

Furthermore, substituted dimethoxybenzenes are precursors in the synthesis of larger, more complex functional molecules. For example, they are used to create phenazine derivatives. acs.orgdiva-portal.orgsfu.ca Phenazines are a class of nitrogen-containing heterocyclic compounds that have shown promise in applications such as organic redox flow batteries, organic light-emitting diodes (OLEDs), and organic semiconductors, owing to their redox activity and conductivity. diva-portal.org The synthesis often involves the coupling of dimethoxybenzene derivatives to form bis(2-nitrophenyl)amine (B107571) structures, which are then cyclized to form the phenazine core. acs.org

Potential in Organic Semiconductors

The electronic and structural characteristics of substituted dimethoxybenzenes make them promising candidates for use in organic semiconductors. nih.gov These materials are the active components in a variety of organic electronic devices, including organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). nih.govgoogle.com

Theoretical and experimental studies have explored how the structure of dimethoxybenzene derivatives influences their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov The energy gap between the HOMO and LUMO is a critical parameter that determines the semiconductor's electronic and optical properties. By strategically adding electron-donating or electron-withdrawing groups to the dimethoxybenzene core, researchers can tune these energy levels to optimize device performance. researchgate.net

For instance, in the context of organic solar cells, dimethoxybenzene units have been used as the central core for non-fullerene acceptors (NFAs). acs.org In one study, skeletons were constructed with a central 1,4-dimethoxybenzene (B90301) core flanked by electron-donating groups and end-capped with electron-accepting groups. acs.org Computational modeling, such as Density Functional Theory (DFT), is extensively used to predict the optoelectronic properties of these designed molecules and to understand the structure-performance relationship. nih.govacs.org These computational studies help in screening potential candidates by calculating properties like light-harvesting efficiencies and charge carrier mobilities before undertaking complex synthesis. acs.orgmdpi.comresearchgate.net The goal is to design molecules with narrow energy gaps for broader light absorption and efficient charge separation at the donor-acceptor interface within the solar cell. acs.org

Table of Compounds

| Compound Name | Synonym(s) |

| This compound | 4-tert-Butylveratrole |

| 1,2-Dimethoxybenzene | Veratrole |

| 2,5-di-tert-butyl-1,4-dimethoxybenzene | DDB |

| 4-bromo-1,2-dimethoxybenzene | |

| Bis(2-nitrophenyl)amine | |

| Phenazine |

Research Findings on Dimethoxybenzene Derivatives

| Derivative Type | Application/Study | Key Finding | Citation |

| This compound (TDB) | Redox shuttle in Li-ion batteries | Provides overcharge protection but has limited cycle life (3-15 cycles) compared to its isomer DDB. | usc.edu |

| 2,5-di-tert-butyl-1,4-dimethoxybenzene (DDB) | Redox shuttle in Li-ion batteries | Demonstrates excellent stability with over 200 protected overcharge cycles. | usc.edu |

| Brominated Dimethoxybenzenes | Synthetic Intermediate | Serves as a precursor for synthesizing nonsymmetrically substituted phenazines via Buchwald-Hartwig coupling. | acs.org |

| Dimethoxybenzene-core NFAs | Organic Solar Cells | Theoretical studies show that properly designed non-fused acceptors based on a dimethoxybenzene core can have narrow energy gaps and broad absorption, making them suitable for high-efficiency OSCs. | acs.org |

| General Dimethoxybenzene Derivatives | Organic Electronics | DFT calculations are used to analyze electronic properties (HOMO/LUMO levels, energy gaps) to predict their stability and suitability for pharmaceutical and materials science applications. | nih.gov |

Future Research Directions and Perspectives

Novel Synthetic Approaches and Catalyst Development

The current synthesis of 4-tert-butyl-1,2-dimethoxybenzene often involves Friedel-Crafts alkylation of 1,2-dimethoxybenzene (B1683551) with a tert-butylating agent. One documented method utilizes tert-butanol (B103910) in the presence of a silica (B1680970) gel-supported sodium hydrogen sulfate (B86663) catalyst. chemicalbook.com Future research is anticipated to concentrate on the development of more efficient, selective, and environmentally benign catalytic systems.

Key areas for future investigation include:

Heterogeneous Catalysis: Exploring novel solid acid catalysts, such as zeolites, functionalized mesoporous silicas, and metal-organic frameworks (MOFs). These materials could offer enhanced reusability, easier product separation, and improved selectivity, minimizing the formation of isomeric byproducts.

Flow Chemistry: The transition from batch synthesis to continuous flow processes presents an opportunity for improved process control, enhanced safety, and scalability. Research into optimizing reaction parameters within microreactors could lead to higher yields and purity.

Alternative Alkylating Agents: While tert-butanol is a common reagent, exploring other sources of the tert-butyl group could provide alternative synthetic pathways with different economic and environmental footprints.

Table 1: Comparison of Potential Catalytic Systems for this compound Synthesis

| Catalyst Type | Potential Advantages | Research Focus |

|---|---|---|

| Silica-Supported NaHSO₄ | Low cost, simple setup | Optimization of catalyst loading and reaction conditions chemicalbook.com |

| Zeolites | Shape selectivity, reusability, thermal stability | Tailoring pore size and acidity for optimal performance |

| Functionalized Silicas | High surface area, tunable surface chemistry | Development of novel functional groups for enhanced activity |

| Metal-Organic Frameworks | High porosity, defined active sites | Design of MOFs with specific catalytic properties for alkylation |

| Homogeneous Catalysts | High activity, mild reaction conditions | Discovery of new, highly efficient and recyclable catalysts |

Advanced Characterization Techniques for In Situ Studies

Understanding the behavior of this compound, particularly in its primary application as a redox shuttle in lithium-ion batteries, necessitates the use of advanced in situ characterization techniques. researchgate.netdal.ca These methods allow for the real-time observation of chemical and electrochemical processes as they occur within a functioning device.

Future research will likely leverage a combination of techniques to gain a deeper understanding of the compound's performance and degradation mechanisms:

In Situ Electrochemical Scanning Tunneling Microscopy (EC-STM): This technique can provide atomic-scale insights into the formation and evolution of the solid-electrolyte interphase (SEI) on electrode surfaces in the presence of this compound. researchgate.net

In Situ X-ray Diffraction (XRD): To monitor structural changes in the electrode materials during cycling when the redox shuttle is active. dal.ca

In Situ Spectroscopy (Raman, FTIR): To probe the vibrational modes of the molecule and its reaction products within the electrolyte, offering clues about its stability and decomposition pathways.

Accelerating Rate Calorimetry (ARC): To study the thermal stability and reactivity of the compound with charged electrode materials at elevated temperatures, which is crucial for assessing battery safety. dal.ca

Nuclear Magnetic Resonance (NMR) Spectroscopy: Ultrafast inside-out NMR techniques could be adapted to assess the state of the electrolyte and the redox shuttle within sealed battery cells non-invasively. dal.ca

Computational Design of Enhanced Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for predicting the properties of molecules and guiding the design of new materials. uky.edu For this compound, computational studies can accelerate the discovery of derivatives with enhanced properties for specific applications.

Future research in this area will focus on: